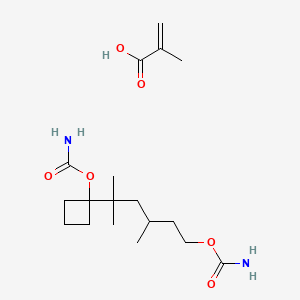

Methacrylic acid, monoester with propanediyl (2,2,4-trimethylhexane-1,6-diyl)dicarbamate

Description

This compound is a methacrylic acid derivative formed by esterification with a propanediyl dicarbamate group containing a branched 2,2,4-trimethylhexane-1,6-diyl chain. Its structure includes a reactive methacrylate group and a carbamate-functionalized backbone, enabling applications in advanced polymers, coatings, and biomedical systems .

Properties

CAS No. |

42720-23-0 |

|---|---|

Molecular Formula |

C18H32N2O6 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[5-(1-carbamoyloxycyclobutyl)-3,5-dimethylhexyl] carbamate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C14H26N2O4.C4H6O2/c1-10(5-8-19-11(15)17)9-13(2,3)14(6-4-7-14)20-12(16)18;1-3(2)4(5)6/h10H,4-9H2,1-3H3,(H2,15,17)(H2,16,18);1H2,2H3,(H,5,6) |

InChI Key |

REGCDZLURPSWAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)N)CC(C)(C)C1(CCC1)OC(=O)N.CC(=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis

The preparation of this compound involves esterification reactions between methacrylic acid and specific alcohols or amines. Key reactants include propanediol and 2,2,4-trimethylhexane-1,6-diamine. The reaction conditions are optimized to ensure high yield and purity while maintaining the integrity of the carbamate functional groups.

Detailed Preparation Steps

Reactants and Materials

- Methacrylic Acid : Acts as the primary acid component.

- Propanediol : Provides the diol structure for esterification.

- 2,2,4-Trimethylhexane-1,6-Diamine : Introduces carbamate linkages essential for the final compound.

- Catalysts : Acidic or basic catalysts are often used to accelerate the reaction.

- Solvents : Commonly employed solvents include tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reaction kinetics.

Reaction Conditions

The synthesis typically occurs under controlled conditions:

- Temperature Range : 60°C to 120°C.

- Reaction Time : Several hours to days depending on scale and purity requirements.

- Atmosphere : Nitrogen or argon atmosphere may be used to prevent oxidation.

Mechanism

The reaction proceeds via the following steps:

- Activation of Methacrylic Acid : Methacrylic acid reacts with alcohols or amines under catalytic influence to form intermediate esters.

- Formation of Carbamate Linkages : The diamine reacts with the intermediate ester to produce carbamate functional groups.

- Purification : The product is purified through recrystallization or distillation to remove impurities.

Reaction Data Table

Challenges in Preparation

Several challenges arise during synthesis:

- Thermal Stability : The compound exhibits significant thermal stability but requires careful handling due to its reactive nature.

- Side Reactions : Uncontrolled conditions can lead to polymerization or degradation of functional groups.

- Scale-Up Issues : Industrial-scale production demands precise control over temperature and catalyst concentration.

Applications

The synthesized compound finds applications in:

- Polymer matrices for coatings and adhesives.

- Copolymer production for enhanced mechanical properties.

- Modifications of existing polymer systems for improved environmental resistance.

Chemical Reactions Analysis

Types of Reactions

Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the compound can be hydrolyzed to yield methacrylic acid and the corresponding diol.

Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators like benzoyl peroxide or azobisisobutyronitrile, typically carried out at elevated temperatures.

Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), usually performed at room temperature or slightly elevated temperatures.

Addition Reactions: Conducted with reagents like hydrogen halides or halogens, often at room temperature.

Major Products Formed

Polymerization: Produces polymers with methacrylate units.

Hydrolysis: Yields methacrylic acid and the corresponding diol.

Addition Reactions: Forms addition products with the respective reagents.

Scientific Research Applications

Polymer Science Applications

Polymer Synthesis and Modification

Methacrylic acid derivatives are extensively used in the synthesis of polymers due to their ability to undergo free radical polymerization. The compound can serve as a monomer or a comonomer in the production of various copolymers, enhancing properties such as flexibility and thermal stability.

- Controlled Polymerization Techniques : Recent advances in controlled/living polymerization techniques have facilitated the creation of well-defined polymer structures such as graft copolymers and star polymers. These structures exhibit tailored properties for specific applications including stabilization of colloids and modification of crystal growth .

- Applications in Coatings : Methacrylic acid-based polymers are utilized in coatings due to their excellent adhesion properties and resistance to environmental factors. These coatings are essential in automotive and industrial applications where durability is crucial .

Biomedical Applications

Drug Delivery Systems

The unique properties of methacrylic acid derivatives make them suitable for drug delivery applications. Their ability to form hydrogels allows for controlled release mechanisms.

- Controlled Release Hydrogels : Research indicates that methacrylic acid-based hydrogels can be engineered to respond to physiological conditions (e.g., pH or temperature), allowing for targeted drug delivery . For instance, studies have shown that methacrylic acid beads enhance vascularization in tissue grafts, indicating their potential in regenerative medicine .

- Biocompatibility Studies : Safety assessments conducted by the European Food Safety Authority (EFSA) have confirmed the biocompatibility of methacrylic acid copolymers when used in food contact materials, suggesting their suitability for biomedical applications .

Material Engineering Applications

Composite Materials

Methacrylic acid derivatives are also employed in the development of composite materials that exhibit enhanced mechanical properties.

- Blending with Other Polymers : The incorporation of methacrylic acid into blends with other polymers such as poly(methyl methacrylate) has been shown to improve thermal stability and mechanical strength. This is particularly beneficial in applications requiring high-performance materials .

- Ion-Exchange Resins : Methacrylic acid serves as a raw material for the synthesis of ion-exchange resins, which are critical in water treatment and chemical processing industries. These resins leverage the functional groups present in methacrylic acid to facilitate ion exchange processes effectively .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Polymer Science | Synthesis of graft copolymers |

| Biomedical | Drug delivery systems |

| Material Engineering | Composite materials and ion-exchange resins |

Case Studies

Case Study 1: Vascularization Enhancement

A study involving rat skin grafts demonstrated that methacrylic acid beads significantly increased microvessel density compared to controls. This suggests that methacrylic acid derivatives can be effectively utilized to enhance tissue vascularization in regenerative medicine .

Case Study 2: Coating Applications

Research on methacrylic acid-based coatings revealed their superior adhesion and weather resistance compared to traditional coatings. This property makes them ideal for use in environments exposed to harsh conditions, such as automotive finishes .

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate groups in the compound can react with free radicals to form polymer chains, which can further cross-link to create a three-dimensional network. This cross-linking imparts mechanical strength and chemical resistance to the resulting materials. The molecular targets and pathways involved in these processes are primarily related to the formation and propagation of free radicals during polymerization.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Methacrylic acid, monoester with propanediyl (2,2,4-TMHDC)* | C₁₉H₃₄N₂O₆ | 410.49 (estimated) | Methacrylate, dicarbamate | Biomedical polymers, specialty coatings |

| Hydroxyethyl methacrylate (HEMA) | C₆H₁₀O₃ | 130.14 | Methacrylate, hydroxyl | Contact lenses, hydrogels |

| Tetrahydrofurfuryl acrylate | C₈H₁₂O₃ | 156.18 | Acrylate, tetrahydrofurfuryl | Adhesives, UV-curable resins |

| Methyl methacrylate (MMA) | C₅H₈O₂ | 100.12 | Methacrylate | Plexiglass, bone cements |

| Methacrylic acid copolymers (e.g., Type A/B) | Variable | Variable | Methacrylate, carboxyl | Drug delivery systems, enteric coatings |

*2,2,4-Trimethylhexane-1,6-diyl dicarbamate (TMHDC).

Key Observations:

Toxicity and Regulatory Considerations

- Methacrylic Acid : Restricted in cosmetics at concentrations >5% due to irritancy (). Derivatives like the target compound may require similar warnings if unreacted methacrylic acid residues remain .

- Tetrahydrofurfuryl Esters : Grouped for risk assessment due to shared metabolites (tetrahydrofurfuryl alcohol) (). The target compound’s metabolites are likely distinct, necessitating separate toxicological evaluation .

Biological Activity

Methacrylic acid monoester with propanediyl (2,2,4-trimethylhexane-1,6-diyl)dicarbamate is a compound of interest due to its potential applications in various fields, including biomedicine and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

Chemical Structure and Properties

This compound is characterized by its methacrylic acid backbone and the presence of a propanediyl dicarbamate moiety. The structural formula can be represented as follows:

where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of methacrylic acid imparts unique properties such as reactivity in polymerization processes.

Biological Activity Overview

The biological activity of methacrylic acid derivatives has been studied extensively, particularly focusing on their cytotoxicity, mutagenicity, and potential for inducing allergic reactions.

Cytotoxicity

Research indicates that methacrylic acid and its esters can exhibit significant cytotoxic effects. A study investigating the cytotoxicity of various methacrylic compounds found that exposure to high concentrations can lead to cell death through mechanisms involving oxidative stress and DNA damage . For instance:

- In vitro studies : Methacrylic acid demonstrated a concentration-dependent cytotoxic effect on several cell lines. The half-maximal inhibitory concentration (IC50) values varied significantly depending on the specific cell type and exposure duration.

- In vivo studies : Animal studies have shown that repeated exposure to methacrylic acid can lead to systemic toxicity, affecting organs such as the liver and kidneys .

Mutagenicity

Methacrylic acid is classified as non-mutagenic in bacterial assays but has shown weak mutagenic responses in mammalian cell systems . This suggests that while it may not pose a significant risk for genetic mutations in simpler organisms, caution is warranted when considering exposure in more complex biological systems.

Allergic Reactions

Methacrylic compounds are known sensitizers. Case reports indicate that occupational exposure can lead to respiratory hypersensitivity reactions among workers handling these materials . The mechanisms behind these allergic reactions often involve cross-reactivity among different methacrylates.

Case Studies

Several case studies highlight the biological effects of methacrylic acid derivatives:

- Occupational Exposure : A cohort study of nail technicians revealed a higher incidence of respiratory issues linked to prolonged exposure to methacrylic compounds used in nail products. Symptoms included asthma-like reactions and skin sensitization .

- Dermal Toxicity : In a study involving dermal exposure of rabbits to methacrylic acid, severe irritation and necrosis were observed at concentrations as low as 0.5 mL/kg. This underscores the corrosive nature of the compound when in contact with skin .

- Acute Toxicity Assessment : Inhalation studies conducted on laboratory animals indicated that high concentrations of methacrylic acid could be lethal within short exposure durations (e.g., 1650 ppm resulted in mortality within days) .

Summary Table of Biological Effects

Q & A

Q. What advanced techniques quantify trace impurities in copolymer matrices?

- Methodology : Implement ultra-HPLC (UHPLC) with tandem MS detection, referencing the sample preparation in . Optimize mobile phases (e.g., methanol-phosphate buffer) and validate against USP reference standards (e.g., Type A/B methacrylic acid copolymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.